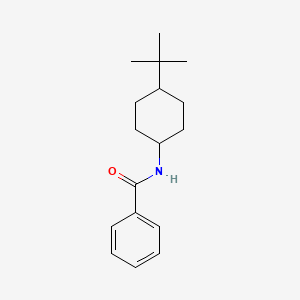

N-(4-tert-Butylcyclohexyl)benzamide

Description

Properties

CAS No. |

31865-32-4 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-(4-tert-butylcyclohexyl)benzamide |

InChI |

InChI=1S/C17H25NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19) |

InChI Key |

WYGMRNJUINLKMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Amide Bond Formation via Coupling Reactions

The classical and most common approach to synthesizing N-(4-tert-butylcyclohexyl)benzamide involves the coupling of 4-tert-butylcyclohexylamine with benzoyl derivatives (such as benzoyl chloride or benzoic acid derivatives) to form the amide bond.

-

- The 4-tert-butylcyclohexylamine is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated hydrochloric acid.

- Alternatively, benzoyl acid can be activated using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., DCC, EDC) in solvents like dimethylformamide (DMF).

- The reaction mixture is stirred at room temperature or under reflux conditions until the amide formation is complete.

- The product is purified by extraction and chromatographic techniques.

Synthesis via Reduction or Substitution of Precursors

In some cases, the cyclohexyl ring with the tert-butyl substituent can be introduced prior to amide formation:

-

- Synthesis starts from 4-tert-butylcyclohexanone or related cyclohexyl derivatives.

- The ketone can be converted to the corresponding amine (4-tert-butylcyclohexylamine) via reductive amination or other amination methods.

- The amine is then coupled with benzoyl chloride or benzoic acid derivatives as described above.

This approach allows for control over the stereochemistry and purity of the cyclohexylamine intermediate.

Direct Alkylation of Benzamide Derivatives (Advanced Method)

Recent advances have reported direct alkylation strategies of benzamides to introduce bulky alkyl substituents on the nitrogen:

- Lithium Diisopropylamide (LDA)-Promoted Alkylation:

- N,N-dialkyl benzamides can be directly alkylated using methyl sulfides in the presence of LDA as a strong base.

- This method allows the introduction of bulky groups such as tert-butyl substituents on the cyclohexyl ring.

- The reaction is typically carried out in tetrahydrofuran (THF) at 40 °C for 24 hours.

- After quenching and workup, the product is purified by silica gel chromatography.

- This method provides high yields and selectivity, suitable for gram-scale synthesis.

Synthesis and Characterization Data from Research

Summary Table of Preparation Methods

Additional Notes on Reaction Optimization and Challenges

-

- The bulky tert-butyl group can impose steric hindrance, influencing reaction rates and requiring optimization of coupling conditions.

- Purification may require gradient elution chromatography due to close polarity of byproducts.

-

- Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Spectroscopic methods (NMR, IR) confirm amide bond formation and substitution patterns.

-

- Use of strong bases like LDA requires inert atmosphere and anhydrous conditions.

- Proper handling of coupling reagents and solvents is necessary to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylcyclohexyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(4-tert-Butylcyclohexyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between N-(4-tert-Butylcyclohexyl)benzamide and structurally or functionally related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparative Insights:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro-trifluoromethyl groups in CTPB and CTB introduce strong electron-withdrawing effects, which may enhance binding affinity to HAT enzymes. In contrast, methoxy groups (electron-donating) could improve solubility but reduce permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.